molecular formula C10H13N3 B574592 (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine CAS No. 193534-48-4

(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine

Cat. No.: B574592
CAS No.: 193534-48-4
M. Wt: 175.235
InChI Key: WMQHNODUVXJCNT-SSDOTTSWSA-N
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Description

(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that includes a benzimidazole ring attached to an ethanamine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Ethanamine Moiety: The ethanamine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the ethanamine moiety can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (1H-Benzimidazol-2-yl)-N-methylethanamine: Lacks the chiral center present in (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine.

    (1R)-1-(1H-Benzimidazol-2-yl)-N-ethylethanamine: Similar structure but with an ethyl group instead of a methyl group.

    (1R)-1-(1H-Benzimidazol-2-yl)-N-methylpropanamine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of this compound lies in its specific chiral center and the presence of the benzimidazole ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

193534-48-4

Molecular Formula

C10H13N3

Molecular Weight

175.235

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)-N-methylethanamine

InChI

InChI=1S/C10H13N3/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

WMQHNODUVXJCNT-SSDOTTSWSA-N

SMILES

CC(C1=NC2=CC=CC=C2N1)NC

Synonyms

1H-Benzimidazole-2-methanamine,N,alpha-dimethyl-,(R)-(9CI)

Origin of Product

United States

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